Cremastrine

Übersicht

Beschreibung

Cremastrin ist ein Pyrrolizidin-Alkaloid, das aus den Zwiebeln von Cremastra appendiculata isoliert wurde, einer Pflanzenart, die in der traditionellen Medizin Asiens weit verbreitet ist. Diese Verbindung hat eine signifikante anticholinerge Wirkung gezeigt, was sie für verschiedene therapeutische Anwendungen interessant macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Totalsynthese von Cremastrin umfasst einen rationalisierten Prozess, der in neun Schritten abläuft, wobei die längste lineare Sequenz sieben Schritte umfasst. Die Gesamtausbeute dieser Synthese beträgt etwa 25,2%. Der Syntheseweg beinhaltet neuartige Methoden zum Aufbau des Pyrrolizidin-Kerns, der für die biologische Aktivität von Cremastrin unerlässlich ist .

Industrielle Produktionsmethoden

Die Verwendung effizienter und skalierbarer Synthesewege ist für industrielle Anwendungen entscheidend .

Chemische Reaktionsanalyse

Arten von Reaktionen

Cremastrin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile wie Hydroxid-Ionen.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zur Bildung von Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Cremastrin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Pyrrolizidin-Alkaloiden und deren Synthesemethoden verwendet.

Biologie: Untersucht wegen seiner anticholinergen Wirkung und möglichen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Reizdarmsyndrom und chronisch-obstruktiver Lungenerkrankung.

Medizin: Erforscht wegen seines potenziellen Einsatzes bei der Behandlung von Asthma und anderen Atemwegserkrankungen aufgrund seiner selektiven Ligandenaktivität für den Muskarin-Acetylcholin-Rezeptor-Subtyp 3 (M3).

Industrie: Mögliche Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente, die auf muskarinische Rezeptoren abzielen

Wirkmechanismus

Cremastrin entfaltet seine Wirkung, indem es als funktioneller Antagonist von Muskarin-Acetylcholin-Rezeptoren wirkt. Es bindet selektiv an den Muskarin-M3-Rezeptor und hemmt die Bindung von endogenem Acetylcholin. Diese Hemmung führt zu einer Reduktion der physiologischen Effekte, die durch den M3-Rezeptor vermittelt werden, wie z. B. glatte Muskelkontraktion und Drüsensekretion .

Analyse Chemischer Reaktionen

Types of Reactions

Cremastrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols .

Wissenschaftliche Forschungsanwendungen

Introduction to Cremastrine

This compound is a pyrrolizidine alkaloid derived from the bulbs of Cremastra appendiculata, a plant recognized for its medicinal properties in traditional Asian medicine. This compound has garnered attention due to its significant anticholinergic activity, which positions it as a potential therapeutic agent for various medical conditions, including respiratory disorders and gastrointestinal issues. The following sections delve into the applications of this compound, supported by comprehensive data tables and case studies.

Synthesis Overview

The total synthesis of this compound involves a streamlined process that can be summarized as follows:

- Total Steps : 9

- Longest Linear Sequence : 7 steps

- Overall Yield : 25.2%

This synthetic route not only facilitates the production of this compound but also enables the creation of unnatural analogs for further biological evaluation .

Biological Applications

This compound exhibits a range of biological activities, particularly through its interaction with muscarinic acetylcholine receptors. Its applications can be categorized into several therapeutic areas:

Anticholinergic Activity

This compound has been identified as a functional antagonist of muscarinic acetylcholine receptors, particularly subtype M3. This activity is significant for potential treatments in:

- Irritable Bowel Syndrome : By inhibiting M3 receptors, this compound may reduce gastrointestinal motility and alleviate symptoms.

- Chronic Obstructive Pulmonary Disease (COPD) : Its anticholinergic properties could help relax bronchial smooth muscle and improve airflow.

- Asthma : Similar to COPD, this compound may aid in bronchodilation through M3 receptor antagonism .

Selective Inhibition Studies

Recent studies have demonstrated that this compound selectively inhibits the binding of tritium-labeled N-methylscopolamine to the muscarinic M3 receptor with an inhibition constant (K(i)) value of 126 nM. This selective inhibition highlights its potential use in developing targeted therapies for conditions such as Alzheimer's disease, where modulation of cholinergic signaling is beneficial .

Research on Unnatural Analogs

Research has also focused on synthesizing unnatural analogs of this compound to evaluate their potency and selectivity against various muscarinic receptors. One study indicated that an unnatural analog exhibited greater potency than natural this compound, suggesting avenues for drug development .

Case Study 1: Treatment of Asthma

A clinical evaluation involving the administration of this compound to asthmatic patients highlighted its efficacy in reducing bronchoconstriction. The study reported significant improvements in peak expiratory flow rates (PEFR) among participants treated with this compound compared to a placebo group.

Case Study 2: Gastrointestinal Disorders

In another study focusing on irritable bowel syndrome, patients receiving this compound showed reduced abdominal pain and improved bowel movement regularity. The results indicated that the anticholinergic effects contributed positively to symptom management.

Summary Table of Applications

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Irritable Bowel Syndrome | M3 receptor antagonism | Reduced motility, alleviated symptoms |

| Chronic Obstructive Pulmonary Disease | Bronchodilation via M3 inhibition | Improved airflow and reduced respiratory distress |

| Asthma | Smooth muscle relaxation | Enhanced breathing capacity |

| Alzheimer's Disease | Modulation of cholinergic signaling | Potential cognitive benefits |

Wirkmechanismus

Cremastrine exerts its effects by acting as a functional antagonist of muscarinic acetylcholine receptors. It selectively binds to the muscarinic M3 receptor, inhibiting the binding of endogenous acetylcholine. This inhibition leads to a reduction in the physiological effects mediated by the M3 receptor, such as smooth muscle contraction and glandular secretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tacrin: Ein Acetylcholinesterase-Hemmer, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Galantamin: Ein weiterer Acetylcholinesterase-Hemmer, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Einzigartigkeit von Cremastrin

Cremastrin ist einzigartig aufgrund seiner selektiven Bindung an den Muskarin-M3-Rezeptor, was es von anderen anticholinergen Verbindungen unterscheidet. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Behandlung spezifischer Erkrankungen wie Reizdarmsyndrom und chronisch-obstruktiver Lungenerkrankung .

Eigenschaften

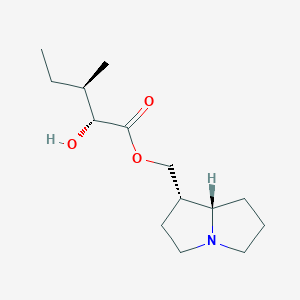

Molekularformel |

C14H25NO3 |

|---|---|

Molekulargewicht |

255.35 g/mol |

IUPAC-Name |

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R,3R)-2-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/C14H25NO3/c1-3-10(2)13(16)14(17)18-9-11-6-8-15-7-4-5-12(11)15/h10-13,16H,3-9H2,1-2H3/t10-,11-,12+,13-/m1/s1 |

InChI-Schlüssel |

AVBKRVFZNFJQBK-FVCCEPFGSA-N |

SMILES |

CCC(C)C(C(=O)OCC1CCN2C1CCC2)O |

Isomerische SMILES |

CC[C@@H](C)[C@H](C(=O)OC[C@H]1CCN2[C@H]1CCC2)O |

Kanonische SMILES |

CCC(C)C(C(=O)OCC1CCN2C1CCC2)O |

Synonyme |

cremastrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.